3,3',5,7-Tetrahydroxyflavone

Description

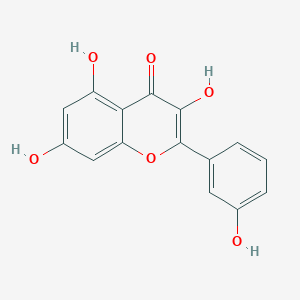

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDQTIKKAYGHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Natural Occurrence of 3,3 ,5,7 Tetrahydroxyflavone

Plant Biosynthetic Pathways

The biosynthesis of 3,3',5,7-Tetrahydroxyflavone is deeply rooted in the broader flavonoid biosynthetic pathway, which is a well-established branch of plant secondary metabolism. plos.org This pathway is intrinsically linked to two fundamental metabolic routes: the phenylpropanoid pathway and the shikimate pathway.

The phenylpropanoid pathway serves as the direct entry point for the synthesis of the core flavonoid skeleton. mdpi.comnih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA. nih.gov This molecule provides the B-ring and the three-carbon bridge (C2, C3, C4) of the flavone (B191248) structure. The general phenylpropanoid pathway is a rich source of various metabolites in plants and is the foundational route for the production of flavonoids, among other compounds. researchgate.net

The shikimate pathway is responsible for producing the aromatic amino acids, including phenylalanine, which is the essential precursor for the phenylpropanoid pathway. researchgate.netnih.govfrontiersin.org This pathway starts from central metabolites phosphoenolpyruvate and erythrose 4-phosphate. researchgate.net The production of phenylalanine via the shikimate pathway is a critical upstream process that directly feeds into the biosynthesis of this compound and other flavonoids. nih.govresearchgate.net

The conversion of precursors from the shikimate and phenylpropanoid pathways into this compound is orchestrated by a series of key enzymes. Each enzyme plays a specific and crucial role in the step-by-step assembly and modification of the flavonoid molecule.

Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function in the Biosynthetic Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid. nih.govnih.gov |

| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. nih.govnih.gov |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by converting it into its CoA thioester, p-coumaroyl-CoA, a key intermediate for flavonoid synthesis. researchgate.netmdpi.comnih.gov |

| Tyrosine Ammonia-Lyase | TAL | Provides an alternative route to p-coumaric acid by directly converting L-tyrosine. nih.govnih.govwikipedia.org |

| Chalcone (B49325) Synthase | CHS | The first committed enzyme in flavonoid biosynthesis, it catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. plos.orgwikipedia.orgnih.govnih.gov |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone naringenin. researchgate.netoup.comnih.govfrontiersin.org |

| Flavone Synthase | FNS | Introduces a double bond between C-2 and C-3 of the flavanone naringenin to form the flavone apigenin. mdpi.comnih.govresearchgate.netresearchgate.net |

| Flavonoid 3'-Hydroxylase | F3'H | A cytochrome P450 enzyme that hydroxylates the B-ring of flavonoids, such as apigenin, at the 3'-position to produce luteolin (B72000) (3',4',5,7-tetrahydroxyflavone). nih.govoup.comfrontiersin.orgmdpi.com |

The biosynthesis of this compound, also known as Kaempferol (B1673270), follows a specific branch of the flavonoid pathway. After the formation of naringenin, the pathway to Kaempferol involves the action of Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol, followed by Flavonol synthase (FLS) to introduce the double bond and the 3-hydroxyl group. The hydroxylation at the 3' position to form quercetin (B1663063) from kaempferol is catalyzed by F3'H.

Microbial and Heterologous Biosynthesis Research

The potential for producing flavonoids, including this compound, outside of their natural plant sources has been an area of active research. Microbial and heterologous biosynthesis approaches aim to engineer microorganisms like bacteria or yeast to produce these valuable compounds. By introducing the key plant biosynthetic genes (such as PAL, C4H, 4CL, CHS, CHI, FNS, and F3'H) into a microbial host, it is possible to reconstruct the flavonoid pathway. researchgate.net This strategy offers a promising alternative for the sustainable and scalable production of specific flavonoids. Research in this area focuses on optimizing enzyme activity and metabolic flux within the host organism to maximize yield.

Research on Natural Sources and Isolation Methodologies

This compound is a widely distributed flavonoid found in numerous plant species. Research has focused on identifying these natural sources and developing efficient methods for its extraction and purification.

Natural Sources of this compound

| Plant Family | Plant Species | Plant Part |

| Apiaceae | Petroselinum crispum (Parsley) | Leaves |

| Asteraceae | Matricaria chamomilla (Chamomile) | Flowers |

| Equisetaceae | Equisetum arvense (Horsetail) | Aerial parts |

| Fabaceae | Trifolium pratense (Red Clover) | Flowers |

| Ginkgoaceae | Ginkgo biloba | Leaves |

| Theaceae | Camellia sinensis (Tea) | Leaves |

| Tiliaceae | Tilia spp. (Linden) | Flowers |

Isolation methodologies for this compound from these natural sources typically involve solvent extraction, followed by various chromatographic techniques. Common solvents used for extraction include methanol, ethanol (B145695), and acetone, often in aqueous mixtures. The crude extracts are then subjected to purification steps such as column chromatography (using silica gel, Sephadex, or other resins) and high-performance liquid chromatography (HPLC) to obtain the pure compound. The identification and structural elucidation of the isolated compound are confirmed using spectroscopic methods like UV-Vis, NMR (¹H and ¹³C), and mass spectrometry.

Chemical Synthesis and Derivatization Strategies for 3,3 ,5,7 Tetrahydroxyflavone

Synthetic Approaches for 3,3',5,7-Tetrahydroxyflavone Core Structure

The construction of the fundamental flavone (B191248) skeleton of this compound can be achieved through several established synthetic routes. These methods typically involve the formation of a chalcone (B49325) intermediate, followed by cyclization, or the direct condensation of phenolic ketones with aromatic anhydrides or acids.

The Baker-Venkataraman rearrangement is a key reaction in flavonoid synthesis, providing a reliable route to 1,3-diketones, which are immediate precursors to the flavone core. wikipedia.orgchemistry-reaction.comuclan.ac.uk The process involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone. wikipedia.org

The general mechanism begins with a base abstracting a proton from the α-carbon of the ketone, forming an enolate. wikipedia.org This enolate then performs an intramolecular attack on the adjacent ester carbonyl group, leading to a cyclic alkoxide intermediate. wikipedia.orgchemistry-reaction.com Subsequent opening of this intermediate yields a more stable phenolate, which upon acidic workup, produces the 1,3-diketone. wikipedia.org This diketone can then undergo acid-catalyzed cyclodehydration to form the flavone ring system. wikipedia.orgresearchgate.net

A specific application of this method has been demonstrated in the synthesis of 3-alkyl-3′,4′,5,7-tetramethoxyflavones. researchgate.net In this multi-step synthesis, the key 1,3-diketone intermediates are prepared via the Baker-Venkataraman rearrangement of the corresponding esters, which are then cyclized to form the flavone structure. researchgate.net

Table 1: Key Steps in Baker-Venkataraman Rearrangement for Flavone Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Enolate Formation | A base abstracts the α-hydrogen of the 2-acetoxyacetophenone. |

| 2 | Intramolecular Acyl Transfer | The enolate attacks the ester carbonyl, forming a cyclic intermediate. wikipedia.org |

| 3 | Ring Opening | The cyclic intermediate opens to form a stable 1,3-diketone (phenolate form). wikipedia.org |

The oxidative cyclization of chalcone intermediates is one of the most common and versatile methods for synthesizing 3-hydroxyflavones (flavonols) like fisetin (B1672732). nih.gov The Algar-Flynn-Oyamada (AFO) reaction is a prominent example of this strategy. koreascience.krnih.gov This reaction involves treating an o'-hydroxychalcone with alkaline hydrogen peroxide. koreascience.krresearchgate.net The process is believed to proceed through the epoxidation of the chalcone's α,β-double bond, followed by an intramolecular cyclization and rearrangement to yield the flavonol structure. nih.govnih.gov

In a facile, high-yield synthesis of fisetin, an intermediate chalcone is treated with an aqueous sodium hydroxide (B78521) solution and hydrogen peroxide. koreascience.kr This one-pot cyclization after the initial aldol (B89426) condensation avoids the need for isolating the chalcone, streamlining the process. koreascience.kr The reaction conditions, such as the choice of base and solvent, can influence the reaction's efficiency and yield. koreascience.krchemijournal.com For instance, using potassium hydroxide in ethanol (B145695) with hydrogen peroxide is a common condition for this transformation. nih.gov

Friedel–Crafts acylation is a fundamental carbon-carbon bond-forming reaction that is frequently employed as an initial step in the synthesis of flavonoids. nih.govbeilstein-journals.org This reaction introduces an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

In the context of this compound synthesis, Friedel–Crafts acylation is used to prepare essential ketone precursors. For example, resorcinol (B1680541) can be acylated to produce 2,4-dihydroxyacetophenone. koreascience.kr Similarly, phloroglucinol (B13840) can be acylated in a strategic first step for the synthesis of 3-alkyl-substituted tetrahydroxyflavones. researchgate.net These resulting o-hydroxyaryl ketones are crucial starting materials for subsequent condensation and cyclization reactions, such as the Claisen-Schmidt condensation or the Baker-Venkataraman rearrangement, to build the final flavone molecule. researchgate.netkoreascience.kr

The Claisen-Schmidt condensation is a base-catalyzed aldol condensation that serves as the primary method for synthesizing the chalcone backbone, which is a key precursor for many flavonoids, including fisetin. nih.govsciencepublishinggroup.comresearchgate.net The reaction involves the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. sciencepublishinggroup.com

For the synthesis of the fisetin scaffold, an appropriately protected 2-hydroxyacetophenone (B1195853) (derived from phloroglucinol or resorcinol) is reacted with a protected 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). koreascience.krutm.myresearchgate.net The use of protecting groups, such as methoxymethyl (MOM) or benzyl (B1604629) (Bn), on the phenolic hydroxyls is often necessary to prevent side reactions under the basic conditions of the condensation. researchgate.net Potassium hydroxide (KOH) in ethanol is a commonly used catalytic system for this reaction, which proceeds to form the α,β-unsaturated ketone structure of the chalcone. koreascience.krnih.gov This chalcone is then carried forward for cyclization to form the flavone ring.

Research on Synthetic Derivatives and Analogues of this compound

To explore structure-activity relationships and enhance the biological properties of this compound, researchers have synthesized a variety of derivatives and analogues. Modifications often focus on the hydroxyl groups or the core structure to improve efficacy, selectivity, or pharmacokinetic profiles.

The introduction of alkyl groups, particularly methyl groups, at various positions on the fisetin scaffold has been a strategy to enhance its biological activities. researchgate.net For instance, the synthesis of C-methylated fisetin analogues was undertaken to improve radical-scavenging properties by introducing an electron-donating group. researchgate.net The synthesis of 5′-methyl fisetin involved a multi-step process starting from 2-hydroxy-4,6-dimethoxyacetophenone and 4-benzyloxy-3-methoxy-5-methylbenzaldehyde, proceeding through an aldol condensation and subsequent Algar-Flynn-Oyamada cyclization. researchgate.net

Another approach has focused on synthesizing novel 3-alkyl-3′,4′,5,7-tetrahydroxyflavones. researchgate.net This synthetic route begins with the Friedel–Crafts acylation of phloroglucinol with different alkanoic acids to produce 1-(2,4,6-trihydroxyphenyl)alkan-1-ones. After methylation, these ketones are subjected to the Baker–Venkataraman three-step method. The final step involves demethylation with boron tribromide to yield the target 3-alkyl-tetrahydroxyflavones. researchgate.net This strategy allows for the introduction of various alkyl chains at the C-3 position of the flavone core.

Table 2: Examples of Synthesized Alkyl-Substituted this compound Derivatives

| Derivative Name | Alkyl Substituent | Synthetic Precursors | Key Reaction | Reference |

|---|---|---|---|---|

| 5′-Methylfisetin | Methyl at C-5' | 2-Hydroxy-4,6-dimethoxyacetophenone, 4-Benzyloxy-3-methoxy-5-methylbenzaldehyde | Algar-Flynn-Oyamada Reaction | researchgate.net |

| 3-Methyl-3′,4′,5,7-tetrahydroxyflavone | Methyl at C-3 | 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one, 3,4-Dimethoxybenzoyl chloride | Baker-Venkataraman Rearrangement | researchgate.net |

| 3-Ethyl-3′,4′,5,7-tetrahydroxyflavone | Ethyl at C-3 | 1-(2-Hydroxy-4,6-dimethoxyphenyl)propan-1-one, 3,4-Dimethoxybenzoyl chloride | Baker-Venkataraman Rearrangement | researchgate.net |

Glycosylated Derivatives (e.g., 3-O-β-D-glucopyranoside)

Glycosylation is a common modification of flavonoids, often improving their solubility and bioavailability. The synthesis of glycosylated derivatives of this compound can be achieved through both chemical and enzymatic methods.

One of the most common glycosylated derivatives is astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside). Enzymatic synthesis offers a highly regioselective and efficient route to such compounds. For instance, cyclodextrin (B1172386) glucanotransferase (CGTase) has been utilized to transfer a glucose residue to the 3-hydroxyl group of kaempferol (B1673270) using maltose (B56501) as a donor molecule. This enzymatic approach not only yields the desired 3-O-glycoside but can also lead to further glycosylation, such as the formation of kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside, which has shown enhanced water solubility and anti-inflammatory effects acs.orgplos.org. Another enzymatic method involves the use of β-glucosidase and α-L-rhamnosidase to hydrolyze more complex kaempferol glycosides, like those found in green tea seeds, to produce kaempferol itself, which can then be used as a precursor for specific glycosylation reactions plos.orgnih.gov.

Chemical synthesis provides an alternative route. For example, the synthesis of kaempferol 3-O-(3′′,6′′-di-O-E-p-coumaroyl)-β-d-glucopyranoside has been achieved by first protecting the other hydroxyl groups of kaempferol, followed by the coupling of a suitable glycosyl donor, such as a glycosyl bromide, under phase-transfer catalysis (PTC) conditions acs.org. Gold(I)-catalyzed glycosylation using glycosyl o-alkynylbenzoates as donors has also proven to be a highly efficient method for constructing the flavonol 3-O-glycosidic linkage acs.org.

| Derivative Name | Synthesis Method | Key Reagents/Enzymes | Reference |

|---|---|---|---|

| Kaempferol-3-O-β-D-glucopyranoside (Astragalin) | Enzymatic Transglycosylation | Cyclodextrin glucanotransferase (CGTase), Maltose | acs.org |

| Kaempferol-3-O-(3′′,6′′-di-O-E-p-coumaroyl)-β-d-glucopyranoside | Chemical Synthesis | Glycosyl bromide, Phase-transfer catalyst | acs.org |

| Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside | Enzymatic Transglycosylation | Cyclodextrin glucanotransferase (CGTase), Maltose | acs.org |

Methylated Derivatives

Methylation of the hydroxyl groups on the kaempferol scaffold can significantly alter its biological activity. The synthesis of methylated derivatives often requires regioselective methods to target specific hydroxyl groups, which vary in their reactivity. Direct methylation of kaempferol with reagents like dimethyl sulfate (B86663) often leads to a mixture of products due to the lack of selectivity acs.org.

To achieve selective methylation, a common strategy involves the use of protecting groups. A convenient methodology relies on the selective benzylation and controllable deacetylation of kaempferol acetates acs.org. For instance, to synthesize 3-O-methylkaempferol, the more reactive 7-OH group can be selectively protected with a benzyl group. This is achieved by first peracetylating kaempferol, followed by treatment with benzyl bromide. Subsequent selective deacetylation and methylation of the desired hydroxyl group, followed by deprotection, yields the target mono-methylated derivative acs.orgbeilstein-journals.org. This multi-step approach allows for the preparation of various mono-, di-, and tri-O-methylated kaempferols with good yields acs.org.

The reactivity order of the hydroxyl groups in kaempferol for methylation can vary, but generally, the 7-OH and 4'-OH groups are more reactive than the 3-OH and 5-OH groups beilstein-journals.org. The 5-OH group is the least reactive due to its involvement in a strong intramolecular hydrogen bond with the 4-carbonyl group researchgate.net.

| Derivative Name | General Strategy | Key Steps/Reagents | Reference |

|---|---|---|---|

| 3-O-methylkaempferol | Selective protection-methylation-deprotection | 1. Acetylation, 2. Selective 7-O-benzylation, 3. Deacetylation, 4. Methylation (e.g., dimethyl sulfate), 5. Deprotection (hydrogenolysis) | acs.orgbeilstein-journals.org |

| 7-O-methylkaempferol (Rhamnocitrin) | Selective deacetylation-methylation | 1. Acetylation, 2. Selective 7-O-deacetylation (e.g., with thiophenol/imidazole), 3. Methylation, 4. Deacetylation | beilstein-journals.org |

| 4',7-di-O-methylkaempferol | Selective protection-methylation-deprotection | 1. Acetylation, 2. Selective 7-O-benzylation, 3. Deacetylation, 4. Methylation of 4'-OH, 5. Deprotection | beilstein-journals.org |

Halogenated Derivatives (e.g., 8-chloro-3′,4′,5,7-tetrahydroxyflavone)

The introduction of halogen atoms into the flavonoid scaffold can significantly impact its biological properties. However, the regioselective halogenation of polyhydroxylated flavonoids like kaempferol presents a synthetic challenge. The positions C-6 and C-8 on the A-ring are the most nucleophilic and thus the most likely sites for electrophilic halogenation.

While a specific synthesis for 8-chloro-3′,4′,5,7-tetrahydroxyflavone is not extensively detailed in readily available literature, general methods for flavonoid halogenation can be considered. The chlorination of quercetin (B1663063), a structurally similar flavonol, has been achieved using N-chlorosuccinimide (NCS), leading to mono- and dichlorination at the C-6 and C-8 positions nih.gov. A similar approach could potentially be applied to kaempferol. The regioselectivity of the reaction (C-6 vs. C-8) is often influenced by the presence and nature of protecting groups on the hydroxyl functions. For instance, protecting the 5-OH and 7-OH groups can direct iodination to the C-8 position in quercetin nih.gov. Therefore, a plausible synthetic route to 8-chloro-kaempferol would likely involve:

Protection: Protection of the hydroxyl groups, particularly at positions 5 and 7, to direct the halogenation to the C-8 position.

Chlorination: Reaction with a chlorinating agent such as N-chlorosuccinimide (NCS) or hypochlorous acid (HOCl) nih.gov.

Deprotection: Removal of the protecting groups to yield the final product.

The specific reaction conditions, including solvent and temperature, would need to be optimized to achieve the desired regioselectivity and yield.

Scaffold Modifications for Enhanced Activity

Beyond simple derivatization of the hydroxyl groups, more extensive modifications of the this compound scaffold are being explored to enhance biological activity. These modifications can involve the introduction of new functional groups or the formation of complexes with other molecules.

One approach is the introduction of prenyl groups. For example, the synthesis of 8-prenylated kaempferol derivatives has been achieved through a domino Claisen–Cope rearrangement. This strategy involves the selective methylation and protection of certain hydroxyl groups, followed by O-prenylation at the 5-position. A subsequent rearrangement, catalyzed by reagents like Eu(fod)₃, facilitates the migration of the prenyl group from the 5-O position to the 8-C position beilstein-journals.org.

Another strategy to improve the properties of kaempferol, such as its low aqueous solubility, is through sulfonation or complexation with metal ions. Sulfonated kaempferol derivatives have been synthesized, which demonstrate significantly improved water solubility and enhanced antioxidant activity beilstein-journals.org. The formation of metal complexes, for instance with gallium (Ga(III)), has also been shown to modulate the electronic nature of the flavonoid and can lead to derivatives with promising therapeutic potential beilstein-journals.org.

Furthermore, kaempferol has been incorporated into biomaterial scaffolds for applications in tissue engineering. For example, kaempferol-loaded bioactive glass-based scaffolds have been developed for bone tissue engineering. In these systems, the scaffold provides structural support while the sustained release of kaempferol promotes osteogenic activity, demonstrating how scaffold modification can be a vehicle for targeted delivery and enhanced therapeutic effect nih.gov.

| Modification Type | Example Derivative/System | Synthetic Strategy/Key Feature | Enhanced Property/Activity | Reference |

|---|---|---|---|---|

| Prenylation | 8-Prenylkaempferol derivatives | para-Claisen–Cope rearrangement | Modified biological activity | beilstein-journals.org |

| Sulfonation | Sulfonated kaempferol | Reaction with concentrated sulfuric acid | Improved water solubility, enhanced antioxidant activity | beilstein-journals.org |

| Metal Complexation | Kaempferol-Gallium(III) complex | Reaction with a gallium salt | Modulated electronic properties, potential therapeutic agent | beilstein-journals.org |

| Biomaterial Integration | Kaempferol-loaded bioactive glass scaffold | Incorporation into a zein-coated glass scaffold | Sustained release, enhanced osteogenic activity | nih.gov |

Structure Activity Relationship Sar Studies of 3,3 ,5,7 Tetrahydroxyflavone

Influence of Hydroxyl Group Position and Number

The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are paramount to the biological activities of 3,3',5,7-tetrahydroxyflavone. These functional groups are primary sites for interaction with biological targets and are key determinants of antioxidant capacity through their ability to donate hydrogen atoms.

Research has established that specific hydroxyl groups contribute significantly to the molecule's efficacy. The hydroxyl groups at the 3, 5, and 7 positions, in conjunction with the 4'-hydroxyl group on the B-ring, are known to synergistically enhance free-radical scavenging capabilities. researchgate.net The 3-OH group, in particular, is considered crucial for the antioxidant activity of flavonols. who.int Studies comparing kaempferol (B1673270) to other flavonoids illustrate the importance of the hydroxylation pattern. For instance, in vivo experiments have shown that kaempferol, which possesses a 3-OH group, has a greater capacity to increase serum paraoxonase 1 activity, an enzyme with antioxidant properties, compared to apigenin, which lacks this feature. who.int

The antioxidant and anti-inflammatory activities of flavonoids are significantly influenced by the number of hydroxyl groups. While a greater number of hydroxyl groups can lead to increased antioxidant activity, there is a point at which this effect may plateau or even decrease. mdpi.com The relative antioxidant potency is often compared between kaempferol (4'-OH on B-ring), quercetin (B1663063) (3',4'-diOH on B-ring), and galangin (B1674397) (no -OH on B-ring). Generally, the presence of more hydroxyl groups on the B-ring enhances antioxidant activity.

| Flavonoid | B-Ring Hydroxylation Pattern | Relative Antioxidant/Biological Activity |

|---|---|---|

| Quercetin | 3',4'-Dihydroxy | High |

| Kaempferol | 4'-Hydroxy | Moderate |

| Galangin | Unsubstituted | Low |

This table provides a generalized comparison of the antioxidant activity based on the B-ring hydroxylation pattern. Specific activity can vary depending on the assay used.

Role of the B-Ring Substitution Pattern (e.g., 3',4'-dihydroxylation)

The substitution pattern of the B-ring is a critical determinant of the biological activity of this compound and related flavonoids. The presence of a catechol moiety (an ortho-dihydroxy group) at the 3' and 4' positions of the B-ring is a well-established feature for potent antioxidant activity.

Kaempferol possesses a single hydroxyl group at the 4' position of its B-ring. In contrast, quercetin, a closely related flavonol, features a 3',4'-dihydroxy (catechol) substitution pattern. nih.gov This structural difference is largely responsible for the generally superior antioxidant and cytoprotective effects observed for quercetin compared to kaempferol. nih.govmdpi.com The catechol group is more readily oxidized, making it a more effective scavenger of free radicals. This structural feature is a key determinant of the flavonoid's ability to exert its antioxidant action. mdpi.com

| Compound | B-Ring Substitution | Key SAR Finding |

|---|---|---|

| Kaempferol | 4'-OH | Possesses antioxidant activity. |

| Quercetin | 3',4'-diOH (Catechol) | The catechol group generally confers stronger antioxidant activity compared to a single 4'-OH group. mdpi.com |

Impact of the C2-C3 Double Bond

The C2-C3 double bond in the C-ring of the flavonoid structure is another crucial feature for the biological activity of this compound. This double bond, in conjugation with the 4-oxo (carbonyl) group, creates a planar structure that allows for electron delocalization across the molecule. This delocalization is important for the radical scavenging properties of the compound.

The presence of the C2=C3 double bond is considered a signature of high antioxidant activity in many flavonoids. alliedacademies.org Studies have shown that the saturation of this double bond, as seen in the flavanones (e.g., naringenin), results in a lower antioxidant capacity compared to their flavonol counterparts like kaempferol. alliedacademies.org This structural element, combined with the 3-OH group, facilitates the donation of a hydrogen atom to free radicals, leading to the formation of a stable flavonoid radical.

Furthermore, the C2=C3 double bond in conjugation with the 4-oxo group is implicated in other biological activities beyond antioxidant effects. It has been shown to be important for the inhibitory activities on enzymes such as cyclooxygenase (COX) and for the affinity to plasma proteins. alliedacademies.org The high π-conjugation of the B and C rings, facilitated by this double bond, is also a key factor in the inhibition of enzymes like aldose reductase. alliedacademies.org

| Structural Feature | Impact on Activity | Mechanism |

|---|---|---|

| Presence of C2=C3 double bond | Enhances antioxidant and enzyme inhibitory activity. alliedacademies.org | Allows for electron delocalization, stabilizing the flavonoid radical after hydrogen donation. |

| Absence of C2=C3 double bond (e.g., in flavanones) | Generally lower antioxidant activity. alliedacademies.org | Reduced electron delocalization and altered molecular planarity. |

Effects of Glycosylation on Activity Profiles

In nature, this compound and other flavonoids often exist as glycosides, meaning they are attached to one or more sugar moieties. Glycosylation significantly alters the physicochemical properties of the aglycone (the non-sugar part), which in turn affects its biological activity profile.

Generally, the glycosylation of kaempferol tends to decrease its in vitro antioxidant and antiproliferative activities compared to the aglycone form. nih.gov The bulky sugar group can sterically hinder the interaction of the flavonoid's hydroxyl groups with free radicals or biological targets. researchgate.net However, glycosylation is not without its benefits. It typically increases the water solubility and stability of the flavonoid, which can enhance its bioavailability. nih.govmdpi.com The type and position of the sugar moiety are also critical. For instance, some studies suggest that glycosylation at the 7-OH position may have a less detrimental effect on antioxidant activity compared to glycosylation at the 3-OH position, as the latter is more directly involved in radical scavenging. researchgate.net

Kaempferol glycosides can be considered as prodrugs, which are hydrolyzed by enzymes in the body to release the more active aglycone, kaempferol. nih.govnih.gov The nature and linkage of the sugar can influence where and how efficiently this hydrolysis occurs in the digestive tract. nih.gov

| Compound | DPPH Radical Scavenging Activity | ABTS Radical Scavenging Activity | Effect on T-cell Proliferation |

|---|---|---|---|

| Kaempferol (Aglycone) | Highest | Highest | Significant Inhibition |

| Kaempferol-7-O-glucoside | Moderate | Moderate | Lower Inhibition |

| Kaempferol-3-O-rhamnoside | Lower | Lower | Lower Inhibition |

| Kaempferol-3-O-rutinoside | Lower | Lower | Lower Inhibition |

Data adapted from a study comparing the bioactivities of kaempferol and its glycosides. nih.gov The table illustrates the general trend of reduced activity upon glycosylation.

Computational and Theoretical SAR Modeling

Computational and theoretical modeling techniques have become indispensable tools for understanding the structure-activity relationships of this compound at a molecular level. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations, provide insights into the interactions between kaempferol derivatives and their biological targets, and help to predict the activity of novel compounds.

QSAR studies correlate variations in the chemical structure of kaempferol analogues with their biological activities. For example, 2D-QSAR models have been developed for kaempferol derivatives to predict their antipsoriatic activity, identifying specific molecular descriptors that positively contribute to their therapeutic effect. ijpsr.com 3D-QSAR studies have also been employed to analyze kaempferol derivatives for multi-target therapeutic applications, such as in diabetes and bacterial infections. tandfonline.comingentaconnect.com

Molecular docking simulations are used to predict the binding conformations and affinities of kaempferol and its derivatives within the active sites of target proteins. nih.govnih.govmjcce.org.mk These studies have been applied to various targets, including cyclin-dependent kinase 2 (CDK2) for cancer therapy and aldose reductase for diabetic complications. nih.govnih.gov Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. Molecular dynamics simulations further refine these findings by providing insights into the stability of the ligand-protein complexes over time. nih.gov

| Computational Method | Application to this compound | Key Findings/Predictions |

|---|---|---|

| QSAR | Predicting antipsoriatic and multi-target activities of kaempferol derivatives. ijpsr.comingentaconnect.com | Identified molecular descriptors (e.g., SdssCE-index) that correlate with biological activity. ijpsr.com |

| Molecular Docking | Investigating binding of kaempferol derivatives to targets like CDK2 and aldose reductase. nih.govnih.gov | Predicted binding affinities and key amino acid interactions, with some derivatives showing binding free energies of -30 to -38 kcal/mol for CDK2. nih.gov |

| Molecular Dynamics | Assessing the stability of kaempferol derivative-protein complexes. nih.gov | Confirmed the stability of ligand-protein interactions over simulation periods. nih.gov |

Molecular and Cellular Mechanisms of Action of 3,3 ,5,7 Tetrahydroxyflavone

Modulation of Intracellular Signaling Pathways

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.combio-connect.nltbzmed.ac.ir Dysregulation of this pathway is a common feature in various cancers, making it a significant target for therapeutic intervention. mdpi.comtbzmed.ac.ir Flavonoids, including tetrahydroxyflavone isomers, have demonstrated the ability to modulate this pathway.

Research on the structurally similar flavonoid, fisetin (B1672732), has shown that it can suppress the PI3K/Akt/mTOR signaling pathway in cancer cells. nih.govresearchgate.net This inhibition is achieved through several mechanisms:

Suppression of Key Protein Phosphorylation: Fisetin treatment has been observed to decrease the phosphorylation of crucial downstream effectors in the pathway, including Akt, mTOR, p70S6K1, and 4E-BP1. nih.gov Activated Akt normally promotes cell survival by inhibiting pro-apoptotic proteins. tbzmed.ac.ir By inhibiting the phosphorylation of Akt and mTOR, fisetin effectively curtails the pro-survival signals that are often hyperactive in cancer cells. nih.govnih.gov

Upregulation of PTEN: The tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a negative regulator of the PI3K/Akt pathway. mdpi.com Studies have shown that fisetin can increase the protein levels of PTEN, thereby enhancing the suppression of this oncogenic pathway. nih.gov

Direct Interaction with mTOR: Computational docking studies suggest that fisetin may physically interact with the mTOR complex at multiple sites, contributing to its inhibitory effect. nih.gov

The collective impact of these actions is the downregulation of signals that promote cell survival and growth, highlighting a key mechanism by which related flavonoids may exert their anti-cancer effects.

Table 1: Effects of Fisetin on PI3K/Akt/mTOR Pathway Components

| Target Protein | Observed Effect | Consequence |

| PI3K (p85, p110) | Decreased protein expression | Inhibition of pathway initiation |

| Akt | Inhibition of phosphorylation | Suppression of cell survival signals |

| mTOR | Inhibition of phosphorylation | Blockade of downstream protein synthesis |

| p70S6K1 | Inhibition of phosphorylation | Reduced protein translation and cell growth |

| 4E-BP1 | Inhibition of phosphorylation | Reduced initiation of protein translation |

| PTEN | Increased protein expression | Enhanced negative regulation of the pathway |

MAPK Signaling Pathway Interactions (e.g., p38, JNK)

Mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of a wide array of cellular processes, including inflammation, stress responses, cell proliferation, and apoptosis. mdpi.com The primary MAPK pathways include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. mdpi.com

Studies on fisetin have demonstrated its ability to inhibit the activation of the JNK and p38 MAPK pathways in response to inflammatory stimuli and oxidative stress. nih.govresearchgate.net This inhibitory action is crucial for its anti-inflammatory and neuroprotective effects. mdpi.comnih.gov The mechanism involves the suppression of phosphorylation of key kinases within these cascades. nih.gov For instance, in models of septic acute kidney injury, fisetin was found to suppress the lipopolysaccharide (LPS)-induced phosphorylation of p38, ERK1/2, and JNK. nih.gov This modulation helps to alleviate inflammation and apoptosis. nih.gov

Similarly, in models of deep vein thrombosis, fisetin was shown to inhibit the MAPK signaling pathway, as evidenced by reduced phosphorylation of p38 and JNK in thrombi tissue. researchgate.net By interfering with these stress-activated pathways, related flavonoids can protect cells from damage and regulate inflammatory responses.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the immune and inflammatory responses. globalsciencebooks.info It controls the expression of numerous genes involved in inflammation, cell survival, and proliferation. globalsciencebooks.info Chronic activation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.

Several flavonoids have been identified as potent inhibitors of the NF-κB pathway. nih.govglobalsciencebooks.info Fisetin, for example, has been shown to suppress NF-κB activation induced by various carcinogens and inflammatory agents. nih.gov The inhibitory mechanism involves blocking the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes like IL-6, IL-1β, and TNF-α. nih.govresearchgate.net

In laryngeal carcinoma cells, fisetin has been shown to induce apoptosis by regulating PI3K/Akt/NF-κB signaling. nih.gov This highlights the crosstalk between different signaling pathways and the multifaceted approach by which these compounds can exert their anti-cancer effects.

STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. Constitutive activation of the STAT3 pathway is frequently observed in many human cancers and is associated with tumor progression and metastasis.

Natural polyphenolic compounds, including flavonoids, are known to target the STAT3 signaling pathway. Research on fisetin has shown that it can inhibit the activation of the JAK2/STAT3 signaling pathway. nih.gov In a study on spinal cord injury, fisetin was found to promote functional recovery by inhibiting microglia/macrophage M1 polarization and reducing neuroinflammation, effects that were linked to the inhibition of JAK2/STAT3 signaling. nih.gov The therapeutic effects were diminished when a STAT3 activator was used, confirming the importance of this pathway in the action of fisetin. nih.gov

p53 Pathway Engagement

The p53 tumor suppressor protein is often referred to as the "guardian of the genome" due to its central role in preventing cancer formation. youtube.com In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or induce apoptosis if the damage is irreparable. youtube.com

Several studies have indicated that flavonoids like fisetin can engage the p53 pathway to exert their anti-cancer effects. Fisetin has been shown to induce apoptosis in human renal carcinoma cells through a p53-mediated up-regulation of Death Receptor 5 (DR5) expression. nih.govnih.gov It was found that fisetin increases the expression of the p53 protein at the post-translational level by enhancing its stability. nih.gov The subsequent increase in p53 levels leads to the transcriptional activation of the DR5 gene, sensitizing cancer cells to apoptosis. nih.govnih.gov

Furthermore, fisetin has been shown to directly bind to Small Ubiquitin-related Modifier 1 (SUMO1), a protein involved in post-translational modifications. plos.org This interaction blocks the sumoylation of p53, a modification that can promote the nuclear export and inactivation of p53. plos.org By inhibiting p53 sumoylation, fisetin may help to maintain the tumor-suppressive functions of p53. plos.org In colon cancer cells, the induction of p53 by fisetin has been linked to the translocation of the pro-apoptotic protein Bax to the mitochondria, a key step in the intrinsic pathway of apoptosis. researchgate.net

Enzyme Activity Modulation

Flavonoids are known to interact with and modulate the activity of a wide range of enzymes, which contributes significantly to their biological effects.

One of the key areas of enzyme modulation by flavonoids is their interaction with cyclin-dependent kinases (CDKs). Fisetin has been shown to inhibit the activities of CDKs, which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest in cancer cells, preventing their proliferation. researchgate.net

In the context of neurodegenerative diseases like Alzheimer's, fisetin has been found to reduce the levels of p25, an activator of Cdk5 that is associated with neuroinflammation and neurodegeneration. nih.gov By modulating Cdk5 activity, fisetin exhibits neuroprotective effects. nih.gov

Flavonoids can also influence the activity of enzymes involved in metabolism and detoxification. For instance, Luteolin (B72000) has been reported to inhibit fatty acid synthase. nih.gov Furthermore, flavonoids can modulate the activity of enzymes involved in oxidative stress. Fisetin has direct antioxidant activity and can also maintain the levels of the major intracellular antioxidant, glutathione (B108866) (GSH), by inducing the transcription of antioxidant response genes. mdpi.com

Acetylcholinesterase (AChE) Inhibition Research

3,3',5,7-Tetrahydroxyflavone, commonly known as fisetin, has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine (B1216132). Research into its inhibitory mechanism reveals a mixed mode of action. aacrjournals.org Studies have demonstrated that fisetin binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. aacrjournals.orgnih.gov This dual binding disrupts the normal function of the enzyme, leading to its inhibition.

The inhibitory potency of fisetin against AChE has been quantified with an IC50 value of 8.88 ± 0.14 μM. aacrjournals.org This indicates a significant level of inhibition at micromolar concentrations. The interaction between fisetin and AChE is stabilized by the formation of hydrogen bonds and hydrophobic interactions. aacrjournals.org Furthermore, investigations have shown that fisetin can induce conformational changes in the AChE structure, resulting in a loosening of the enzyme's architecture, characterized by a decrease in its α-helix content. aacrjournals.org

Interestingly, fisetin has also been found to exhibit synergistic effects when combined with other AChE inhibitors, such as galantamine. The presence of fisetin appears to enhance the binding affinity of galantamine to the AChE active site, suggesting a cooperative inhibitory mechanism. aacrjournals.org This synergistic action is attributed to fisetin's binding at the PAS, which induces conformational changes that facilitate galantamine's interaction with the CAS. aacrjournals.org The potential of fisetin to modulate acetylcholine levels is also supported by its ability to prevent scopolamine-induced memory impairment in animal models, a condition related to cholinergic system dysfunction. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Inhibition Mode | Mixed Inhibition | aacrjournals.org |

| IC50 Value | 8.88 ± 0.14 μM | aacrjournals.org |

| Binding Sites | Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | aacrjournals.org |

| Interaction Type | Hydrogen bonds and hydrophobic interactions | aacrjournals.org |

| Synergistic Effect | Enhances binding of galantamine | aacrjournals.org |

Lipoxygenase and Cyclooxygenase (COX) Inhibition

This compound modulates inflammatory pathways by inhibiting key enzymes involved in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.nete-century.us Research has specifically highlighted its inhibitory action on COX-2, an inducible enzyme that is often overexpressed during inflammatory responses and in various cancers. researchgate.nete-century.us

In human colon cancer cells (HT-29), fisetin has been shown to downregulate the expression of COX-2 protein without affecting the constitutive COX-1 isoform. researchgate.net This selective inhibition is significant as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The mechanism involves the suppression of COX-2 promoter activity, leading to decreased synthesis of the enzyme. researchgate.net Consequently, the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator synthesized by COX-2, is significantly reduced in a dose-dependent manner in both colon cancer and lung epithelial cells. researchgate.nete-century.us

In addition to its effects on the COX pathway, in silico studies predict that fisetin is also an inhibitor of arachidonate (B1239269) 5-lipoxygenase (5-LOX). mdpi.com The dual inhibition of both COX-2 and 5-LOX is a recognized therapeutic strategy to achieve broader anti-inflammatory effects, as it blocks two major pathways of pro-inflammatory eicosanoid production. foodandnutritionresearch.net

| Enzyme | Effect | Mechanism | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | Downregulates protein expression; inhibits promoter activity; reduces PGE2 secretion | researchgate.nete-century.us |

| Cyclooxygenase-1 (COX-1) | No significant effect on expression | - | researchgate.net |

| 5-Lipoxygenase (5-LOX) | Predicted inhibition | In silico target prediction with a probability of 0.73 | mdpi.com |

Protein Kinase C (PKC) Inhibition

Research has implicated this compound in the modulation of signaling pathways involving Protein Kinase C (PKC), particularly in the context of cellular senescence. frontiersin.orgresearchgate.net Studies in vascular smooth muscle cells (VSMCs) have shown that fisetin can inhibit cellular senescence induced by oxidative stress. researchgate.net

The underlying mechanism involves the PTEN-PKCδ-NOX1 signaling pathway. researchgate.net Hydrogen peroxide-induced oxidative stress was found to decrease the expression of the tumor suppressor PTEN and increase the phosphorylation of PKCδ, a specific isoform of the PKC family. frontiersin.org This activation of PKCδ contributes to VSMC senescence by activating NADPH oxidase 1 (NOX1) and subsequent reactive oxygen species (ROS) production. frontiersin.orgresearchgate.net

Fisetin treatment was shown to counteract these effects by inhibiting the cellular senescence induced by this pathway. researchgate.net This anti-aging effect was attributed to the suppression of NOX1 activation, which led to reduced ROS production. frontiersin.org These findings suggest that the downregulation of the PKCδ-mediated signaling pathway is a key mechanism by which fisetin alleviates cellular senescence in VSMCs. researchgate.net

Antioxidant Enzyme System Modulation

This compound exerts significant antioxidant effects not only by direct free radical scavenging but also by modulating the body's endogenous antioxidant enzyme systems. mdpi.comnih.govplos.org It enhances the cellular defense against oxidative stress by increasing the expression and activity of several key antioxidant enzymes. mdpi.comnih.gov

In various in vitro and in vivo models, fisetin treatment has been shown to increase the levels and activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov These enzymes form the primary line of defense against ROS, with SOD converting superoxide radicals to hydrogen peroxide, and CAT and GPx subsequently detoxifying hydrogen peroxide into water. mdpi.com Fisetin also boosts the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant, and enhances the activity of glutathione-S-transferase (GST). mdpi.complos.org

A central mechanism for this modulation is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. e-century.us Fisetin promotes the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of many antioxidant genes. e-century.us This leads to the upregulated expression of downstream targets, including heme oxygenase-1 (HO-1), which plays a crucial role in cytoprotection against oxidative stress. e-century.us

| Enzyme/Molecule | Effect | Associated Pathway | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Increased expression/activity | General antioxidant defense | mdpi.comnih.govnih.gov |

| Catalase (CAT) | Increased expression/activity | General antioxidant defense | mdpi.comnih.govnih.gov |

| Glutathione Peroxidase (GPx) | Increased activity | Glutathione System | mdpi.com |

| Glutathione (GSH) | Increased levels | Glutathione System | mdpi.comnih.govplos.org |

| Heme Oxygenase-1 (HO-1) | Increased expression | Nrf2-ARE Pathway | e-century.us |

Efflux Pump Inhibition Mechanisms

This compound has been shown to interfere with mechanisms of multidrug resistance (MDR) in cancer cells, partly through the inhibition of efflux pumps. aacrjournals.orgnih.govnih.gov Efflux pumps, such as P-glycoprotein (P-gp), are ATP-binding cassette (ABC) transporters that actively extrude chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.

Research demonstrates that fisetin can reverse acquired chemoresistance by targeting these pumps. nih.gov In melanoma cells, treatment with fisetin markedly decreased the protein expression of P-glycoprotein (P-gp), which is the product of the MDR-1 gene, in a dose-dependent manner. aacrjournals.org This downregulation of P-gp is linked to the suppression of the RSK/YB-1 signaling pathway. aacrjournals.org Similarly, studies in breast cancer have reported that fisetin can reverse multidrug resistance by directly inhibiting P-gp function. nih.gov

In silico analyses further support these findings, predicting P-glycoprotein 1 and another ABC transporter, ATP-binding cassette sub-family G member 2 (ABCG2), as likely molecular targets of fisetin. mdpi.com By downregulating the expression and inhibiting the function of these key efflux pumps, fisetin can increase the intracellular accumulation of anticancer drugs, thereby resensitizing resistant cancer cells to treatment. nih.gov

Gene Expression and Transcriptional Regulation Studies

This compound exerts its diverse biological effects by modulating the expression of a wide array of genes and influencing the activity of key transcription factors. Transcriptomic analyses have revealed that fisetin can significantly alter the gene expression profiles in various cell types, from mammalian macrophages to pathogenic bacteria.

In IFN-γ-stimulated macrophages, fisetin downregulates the expression of pro-inflammatory genes, including chemokines like Cxcl9 and cytokines such as Il6, as well as M1 marker genes like Cd80 and Nos2. This anti-inflammatory effect is mediated by the suppression of the Jak1/2-STAT1 signaling pathway and the subsequent inhibition of the transcription factor IFN-regulatory factor 1 (IRF1), a key regulator of inflammatory gene expression. Conversely, fisetin upregulates genes associated with oxidative phosphorylation (OXPHOS), helping to restore cellular metabolism.

Fisetin also plays a crucial role in regulating genes involved in antioxidant defense, autophagy, and neuronal function. nih.gov It activates the Nrf2 signaling pathway, leading to the increased transcription of antioxidant enzymes like heme oxygenase-1. In aging models, fisetin has been shown to increase the expression of autophagy-related genes (Atg-3, Beclin-1, lgg-1) and neuronal markers while decreasing the expression of inflammatory genes like IL-1β and TNF-α. nih.gov The lifespan-extending effects of fisetin in C. elegans have been shown to be dependent on the DAF-16/FOXO transcription factor. nih.gov

| Category | Target | Effect of Fisetin | Reference |

|---|---|---|---|

| Transcription Factors | Nrf2 | Activation / Nuclear Translocation | |

| IRF1 | Suppression / Inhibition of Nuclear Accumulation | ||

| DAF-16/FOXO | Activation (required for lifespan extension) | nih.gov | |

| Gene Expression | Pro-inflammatory genes (e.g., Il6, Nos2, TNF-α) | Downregulation | |

| Antioxidant genes (e.g., HO-1) | Upregulation | ||

| Autophagy genes (e.g., Beclin-1, lgg-1) | Upregulation | nih.gov |

Cellular Process Modulation

This compound influences a multitude of fundamental cellular processes, which underlies its broad spectrum of biological activities, including its anti-inflammatory, anti-cancer, and anti-aging effects.

Apoptosis and Autophagy: Fisetin is a potent modulator of programmed cell death and cellular recycling pathways. It has been shown to induce apoptosis in various cancer cell lines, an effect mediated through the activation of the caspase cascade. In addition to apoptosis, fisetin can trigger autophagy, a process of cellular self-digestion that can either promote survival or lead to cell death depending on the context. This dual action is crucial for its senolytic properties, where it selectively induces apoptosis in harmful senescent cells while sparing healthy ones.

Cell Cycle Arrest: The antiproliferative effects of fisetin are closely linked to its ability to halt the cell cycle. Studies in different cancer cell lines have demonstrated that fisetin can induce cell cycle arrest at various checkpoints. For instance, it causes a G0/G1 phase arrest in LNCaP prostate cancer cells. In other cancer models, it has been found to induce arrest at the G2/M phase. This inhibition of cell cycle progression is achieved by modulating the activity of cyclin-dependent kinases (CDKs) and the levels of cyclins and CDK inhibitors.

Inflammation: Fisetin exhibits strong anti-inflammatory properties by targeting multiple aspects of the inflammatory response. It significantly suppresses the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). e-century.us These effects are achieved by inhibiting critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and ERK1/2 pathways, preventing the translocation of transcription factors like p65 into the nucleus. e-century.us

Cellular Senescence: One of the most studied aspects of fisetin is its role as a senotherapeutic agent. It acts as a senolytic, meaning it can selectively identify and eliminate senescent cells, which accumulate with age and contribute to age-related diseases. Fisetin reduces the burden of senescent cells in various tissues and attenuates the senescence-associated secretory phenotype (SASP). The mechanism for this selective clearance involves the inhibition of anti-apoptotic pathways, such as the PI3K/Akt/mTOR pathway, that are often upregulated in senescent cells. frontiersin.orgresearchgate.net

Apoptosis Induction in Research Models

Fisetin has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell models. Its mechanisms are multifaceted, primarily involving the intrinsic mitochondrial pathway and modulation of key regulatory proteins.

A central mechanism of fisetin-induced apoptosis is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of mitochondrial membrane permeability. aacrjournals.org Research has shown that fisetin treatment decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously increasing the levels of pro-apoptotic proteins like Bax and Bak. aacrjournals.orgoup.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. oup.comnih.gov

The release of cytochrome c is a critical step that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Fisetin treatment has been observed to increase the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7. aacrjournals.org Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis. oup.com

Furthermore, fisetin's pro-apoptotic effects are linked to its ability to inhibit survival signaling pathways. For instance, it has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key promoter of cell survival. oup.comresearchgate.net By inhibiting Akt phosphorylation, fisetin can prevent the inactivation of pro-apoptotic proteins and promote cell death. oup.comnih.gov In some cancer cells, fisetin has also been found to downregulate heat shock protein 70 (HSP70) and its co-chaperone BAG3, which normally stabilize anti-apoptotic Bcl-2 family proteins. nih.gov This downregulation leads to the degradation of proteins like Mcl-1, further sensitizing cells to apoptosis. nih.gov

Table 1: Key Molecular Events in Fisetin-Induced Apoptosis

| Mechanism | Key Proteins/Events Modulated by Fisetin | Outcome | References |

|---|---|---|---|

| Bcl-2 Family Regulation | ↓ Bcl-2, ↓ Bcl-xL, ↓ Mcl-1 ↑ Bax, ↑ Bak, ↑ Bad, ↑ Bid | Increased mitochondrial membrane permeability | aacrjournals.orgoup.comnih.govnih.gov |

| Mitochondrial Events | Cytochrome c release | Apoptosome formation | oup.comnih.gov |

| Caspase Cascade Activation | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-8, ↑ Cleaved Caspase-3 | Execution of apoptosis | aacrjournals.org |

| Survival Pathway Inhibition | ↓ Phosphorylation of Akt, ↓ mTOR | Suppression of pro-survival signals | oup.comnih.gov |

| Heat Shock Protein Inhibition | ↓ HSF1 binding to hsp70 promoter, ↓ HSP70, ↓ BAG3 | Destabilization of anti-apoptotic proteins | nih.gov |

Cell Proliferation Regulation Studies

Fisetin exerts significant anti-proliferative effects by intervening in the cell cycle and modulating critical signaling pathways that govern cell growth.

One of the primary mechanisms by which fisetin inhibits cell proliferation is by inducing cell cycle arrest, particularly at the G2/M phase. nih.govmdpi.com Studies in various cancer cell lines have demonstrated that fisetin treatment leads to an accumulation of cells in this phase of the cell cycle. mdpi.com This arrest is associated with the downregulation of key regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and cyclin B1. nih.gov The inhibition of these proteins prevents cells from entering mitosis, thereby halting their proliferation.

The anti-proliferative activity of fisetin is also strongly linked to its ability to inhibit major signaling cascades that are often hyperactivated in cancer cells. The PI3K/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, and fisetin has been identified as a dual inhibitor of PI3K/Akt and mTOR. researchgate.netnih.govnih.gov It has been shown to decrease the expression of PI3K subunits and inhibit the phosphorylation of Akt and mTOR. nih.govnih.gov Inhibition of the mTOR pathway by fisetin leads to the hypophosphorylation of its downstream effectors, such as 4E-BP1, which suppresses cap-dependent translation and protein synthesis required for cell proliferation. oup.com

In addition to the PI3K/Akt/mTOR axis, fisetin also modulates the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation. nih.gov Research indicates that fisetin can suppress the activation of the extracellular signal-regulated kinase (ERK1/2) pathway, which is known to promote cell growth. nih.gov By targeting these fundamental signaling networks, fisetin effectively disrupts the molecular machinery required for uncontrolled cell proliferation. nih.govspandidos-publications.com

Table 2: Mechanisms of Cell Proliferation Regulation by Fisetin

| Mechanism | Key Molecular Targets/Pathways | Observed Effect in Research Models | References |

|---|---|---|---|

| Cell Cycle Arrest | ↓ CDK1, ↓ Cyclin B1, ↓ Cdc25C | Accumulation of cells in G2/M phase | nih.govmdpi.com |

| PI3K/Akt/mTOR Pathway Inhibition | ↓ PI3K, ↓ p-Akt, ↓ p-mTOR, ↓ p-p70S6K1 | Inhibition of protein synthesis and cell growth | nih.govnih.govnih.govoup.comspandidos-publications.com |

| MAPK Pathway Modulation | ↓ p-ERK1/2 | Suppression of growth signals | nih.gov |

Cellular Differentiation Processes

The influence of this compound on cellular differentiation is complex and appears to be cell-type specific, promoting certain differentiation lineages while inhibiting others.

In the context of mesenchymal stromal cells (MSCs), fisetin has demonstrated divergent effects on adipo-osteogenic differentiation. One study found that fisetin promotes the adipogenic (fat cell) differentiation of human MSCs. portlandpress.com This was associated with the upregulation of genes involved in the biogenesis of lipid droplets. portlandpress.com Conversely, the same research group and others have reported that fisetin inhibits the osteogenic (bone cell) differentiation of MSCs. portlandpress.comnih.govresearchgate.net This anti-osteogenic effect was linked to the suppression of the Yes-associated protein (YAP), a transcriptional coactivator critical for osteogenesis. nih.govresearchgate.net Fisetin was shown to reduce YAP activity, leading to the downregulation of osteogenic genes. nih.gov However, other studies have reported pro-osteogenic effects, suggesting that the outcome may depend on the specific experimental conditions and cell source. frontiersin.org For instance, research has shown fisetin can promote osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. frontiersin.org

In the context of neuronal cells, fisetin has been shown to promote differentiation. Studies using rat embryonic nerve-growth factor (NGF)-expressing PC-12 cells, a common model for neuronal differentiation, demonstrated that fisetin treatment induced neurite outgrowth by activating the Ras-ERK pathway. nih.gov This suggests a potential role for fisetin in neurogenesis and neuronal repair.

Reactive Oxygen Species (ROS) Scavenging and Production Modulation

Fisetin is a potent modulator of cellular redox status, exhibiting both direct antioxidant activity and the ability to enhance endogenous antioxidant defenses. nbinno.com Its chemical structure allows it to act as a direct scavenger of free radicals, thereby neutralizing reactive oxygen species (ROS) and reducing oxidative stress. nih.govresearchgate.net

Beyond direct scavenging, a key mechanism of fisetin's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). mdpi.comresearchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov

Research has shown that fisetin treatment leads to the stabilization and nuclear translocation of Nrf2. nih.gov It appears to inhibit the Keap1-mediated degradation of Nrf2, prolonging its half-life and allowing it to accumulate in the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE and initiates the transcription of downstream target genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govfrontiersin.orgtandfonline.com Consequently, fisetin treatment has been shown to increase intracellular levels of GSH, bolstering the cell's capacity to neutralize ROS. nih.govresearchgate.net This Nrf2-mediated enhancement of the endogenous antioxidant system is a primary mechanism by which fisetin protects cells from oxidative damage. frontiersin.org

Anti-angiogenic Mechanisms

Fisetin has been shown to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, a process crucial for tumor growth and metastasis. Its anti-angiogenic effects are mediated through the targeting of key signaling molecules and enzymes involved in vascular development.

A primary target of fisetin in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. oup.commedicaldialogues.in VEGF is a potent pro-angiogenic factor that stimulates the proliferation, migration, and tube formation of endothelial cells. spandidos-publications.com Studies have demonstrated that fisetin can downregulate the expression of VEGF and its receptor, VEGFR, in various cell models, including retinoblastoma and human umbilical vein endothelial cells (HUVECs). oup.comspandidos-publications.comnih.gov By inhibiting the VEGF/VEGFR axis, fisetin effectively blocks the initial stimulus for angiogenesis. medicaldialogues.inspandidos-publications.com

In addition to targeting VEGF, fisetin also inhibits the activity and expression of matrix metalloproteinases (MMPs). nih.govnih.gov MMPs, such as MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9, are a family of enzymes that degrade the extracellular matrix, a critical step for endothelial cell migration and invasion during the formation of new blood vessels. nih.govresearchgate.net Research has shown that fisetin dose-dependently inhibits the expression and activation of these MMPs. nih.govnih.govresearchgate.net This inhibition of MMPs prevents the breakdown of the surrounding tissue matrix, thereby impeding the sprouting and extension of new capillaries. nih.gov The suppression of both VEGF signaling and MMP activity provides a dual mechanism through which fisetin exerts its potent anti-angiogenic effects. oup.comnih.gov

Preclinical in Vitro Research of 3,3 ,5,7 Tetrahydroxyflavone

Mechanistic Studies in Cellular Models

Anti-Inflammatory Effects in Cell Lines

3,3',5,7-Tetrahydroxyflavone, commonly known as Fisetin (B1672732), has demonstrated notable anti-inflammatory properties in a variety of cell lines. Research indicates that its mechanisms of action involve the modulation of key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Fisetin has been shown to inhibit the production of pro-inflammatory mediators. nih.gov It effectively decreases the mRNA transcription and protein secretion of several inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov This suppression is linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway. nih.gov

Further studies in LPS-treated bovine endometrial epithelial cells have shown that Fisetin can protect against inflammation and oxidative stress by inhibiting the Toll-like receptor 4 (TLR4)-mediated Reactive Oxygen Species (ROS)/Nuclear Factor-kappa B (NF-κB) pathway. tandfonline.com Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is crucial for antioxidant defense. tandfonline.com In HeLa cells, Fisetin treatment led to an upregulated expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), which is known to impede NF-κB signaling and inhibit the production of pro-inflammatory cytokines. mdpi.com

In interferon-gamma (IFN-γ)-stimulated macrophages, Fisetin downregulated the expression of pro-inflammatory genes and M1 macrophage markers such as Cxcl9, Il6, and Nos2. researchgate.net The underlying mechanism for this effect was identified as the inhibition of the Janus kinase (Jak)/Signal transducer and activator of transcription 1 (STAT1)/Interferon regulatory factor 1 (IRF1) signaling pathway. researchgate.net

Table 1: Anti-Inflammatory Effects of this compound in Cellular Models

| Cell Line | Inflammatory Stimulus | Key Molecular Targets/Pathways | Observed Effects |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | PI3K/Akt/mTOR, NF-κB, JNK | Decreased production of IL-1α, IL-1β, IL-6, TNF-α. nih.govnih.gov |

| Bovine Endometrial Epithelial Cells (BEND) | Lipopolysaccharide (LPS) | TLR4, ROS, NF-κB, Nrf2/HO-1 | Inhibition of pro-inflammatory mediator secretion; activation of antioxidant pathways. tandfonline.com |

| HeLa (Human Cervical Cancer) | Endogenous | NF-κB | Upregulated expression of anti-inflammatory IL-10. mdpi.com |

| Macrophages | Interferon-gamma (IFN-γ) | Jak/STAT1/IRF1 | Downregulated expression of pro-inflammatory genes (Cxcl9, Il6, Nos2). researchgate.net |

Neuroprotective Studies in Neuronal Cell Cultures

The neuroprotective potential of this compound has been investigated in various neuronal cell culture models. It has been shown to protect against neuronal cell death induced by oxidative stress and neurotoxins. In HT-22 hippocampal cells and primary rat neurons, Fisetin protects against glutamate-induced toxicity by increasing levels of the antioxidant glutathione (B108866) (GSH) and scavenging ROS. frontiersin.org

Its role in inhibiting ferroptosis, an iron-dependent form of cell death, has also been highlighted. nih.gov In in vitro models where ferroptosis was induced by glutamate (B1630785) or erastin, Fisetin improved cell viability, reduced ROS, and mitigated the changes in multiple ferroptosis-associated proteins, including Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4). nih.gov This neuroprotective effect is linked to the activation of the PI3K/Akt/Nrf2 signaling pathway. nih.gov

In cellular models of neurodegenerative diseases, Fisetin has shown promise. For instance, in PC12 cells, it effectively inhibited the expression of the mutant Huntington protein associated with Huntington's disease, leading to increased cell viability. mdpi.com In a Parkinson's disease model using SH-SY5Y cells, Fisetin provided protection against 6-hydroxydopamine (6-OHDA)-induced apoptosis by suppressing the activation of Caspase-3 and Caspase-9 and lowering the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-2 protein. mdpi.com

Table 2: Neuroprotective Effects of this compound in Neuronal Cell Cultures

| Cell Model | Neurotoxic Insult | Key Molecular Targets/Pathways | Observed Neuroprotective Effects |

| HT-22 Hippocampal Cells, Primary Rat Neurons | Glutamate | Glutathione (GSH), ROS | Increased cell viability, reduced oxidative stress. frontiersin.org |

| Neuronal Cells | Glutamate, Erastin | PI3K/Akt/Nrf2, GPX4, SLC7A11 | Inhibition of ferroptosis and oxidative stress. nih.gov |

| PC12 Cells | Mutant Huntington Protein | Huntington Protein Expression | Increased cell viability. mdpi.com |

| SH-SY5Y Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | Bax/Bcl-2 ratio, Caspase-3, Caspase-9 | Attenuation of apoptosis. mdpi.com |

Anti-Proliferative and Pro-Apoptotic Research in Cancer Cell Lines

This compound exhibits significant anti-proliferative and pro-apoptotic activity across a spectrum of cancer cell lines. The induction of apoptosis is a key mechanism for its anti-cancer effects. iiarjournals.org Studies have consistently shown its ability to modulate proteins involved in the apoptotic cascade. nih.gov

In human cervical cancer (HeLa) cells, Fisetin treatment resulted in a dose-dependent increase in both early and late apoptotic cell populations. mdpi.com This was accompanied by an altered ratio of Bax to Bcl-2 proteins and the upregulation of Caspase-3, -8, and -9 activities. mdpi.com Similarly, in human colon cancer cell lines HCT116 and HT29, Fisetin inhibited cell proliferation and induced apoptosis. oup.com In HT29 cells, this was partly achieved by downregulating cyclooxygenase-2 (COX2) expression and inhibiting the Wnt/EGFR/NF-κB signaling pathway. oup.com

Research on human oral cancer (HSC3) cells revealed that Fisetin induces apoptosis by triggering ROS production, endoplasmic reticulum (ER) stress, and disrupting the mitochondrial membrane potential, which leads to the release of cytochrome c. iiarjournals.org In HER2/neu-overexpressing breast cancer cells (MDA-MB-453), Fisetin induced apoptosis by inactivating the receptor and altering the PI3K/Akt signaling pathway. nih.gov The compound's ability to inhibit key survival pathways, including PI3K/Akt and mTOR, has been identified as a common mechanism in its anti-cancer activity. mdpi.com

Table 3: Anti-Proliferative and Pro-Apoptotic Effects of this compound in Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | Key Molecular Targets/Pathways | Observed Effects |

| HeLa | Cervical | Caspases-3, -8, -9; Bax/Bcl-2 ratio; PI3K/Akt/mTOR | Induced apoptosis, inhibited proliferation. mdpi.com |

| HCT116, HT29 | Colon | COX2, Wnt/EGFR/NF-κB | Inhibited cell growth, induced apoptosis. oup.com |

| HSC3 | Oral | ROS, ER Stress, Mitochondrial Pathway | Induced apoptosis. iiarjournals.org |

| MDA-MB-453 | Breast (HER2+) | HER2/neu, PI3K/Akt | Induced apoptosis through receptor degradation. nih.gov |

| LNCaP, DU145, PC3 | Prostate | Caspases-3, -8, -9; Bad, Bax; Bcl-2, Bcl-xL; NF-κB | Induced apoptosis. nih.gov |

Cardiovascular Cell Biology Studies (e.g., Vascular Smooth Muscle Cells (VSMC), Endothelial Cells (EC))

In the context of cardiovascular cell biology, this compound has shown protective effects in both vascular smooth muscle cells (VSMCs) and endothelial cells (ECs). A significant finding is its ability to inhibit vascular calcification, a process implicated in atherosclerosis and cardiovascular disease. news-medical.netnaturalfieldinc.com

In cultured human aortic VSMCs, Fisetin treatment suppressed the expression of calcific markers and inhibited calcification under pro-calcific conditions. aging-us.comnih.gov The mechanism involves the induction of dual-specificity phosphatase 1 (DUSP1), a negative regulator of p38 mitogen-activated protein kinase (MAPK) activity. aging-us.comnih.gov By increasing DUSP1, Fisetin blunts the phosphorylation of p38 MAPK, thereby inhibiting the pro-calcific signaling cascade. news-medical.netaging-us.comnih.gov

In human umbilical vein endothelial cells (HUVECs), Fisetin demonstrated anti-inflammatory effects in a high-glucose environment, which mimics diabetic conditions. knu.ac.kr It significantly inhibited high glucose-induced increases in vascular permeability, monocyte adhesion, and the expression of cell adhesion molecules. knu.ac.kr These effects were attributed to the suppression of ROS formation and the inhibition of NF-κB activation. knu.ac.kr Furthermore, Fisetin has been identified as a senolytic agent, capable of decreasing cellular senescence in human endothelial cell cultures, which is a contributing factor to age-related arterial dysfunction. nih.govbiorxiv.org It was found to reverse the elevated expression of senescence-associated secretory phenotype (SASP) factors, such as the chemokine CXCL12, in senescent endothelial cells. biorxiv.orgbiorxiv.org

Table 4: Effects of this compound in Cardiovascular Cell Models

| Cell Type | Experimental Condition | Key Molecular Targets/Pathways | Observed Effects |

| Vascular Smooth Muscle Cells (VSMC) | Pro-calcific medium | DUSP1, p38 MAPK | Suppressed calcification and expression of calcific markers. aging-us.comnih.govnih.gov |